molecular formula C20H14Cl2N2O B3943346 2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3943346
M. Wt: 369.2 g/mol
InChI Key: XNTFZBXYRXYKRJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of two chlorophenyl groups attached to a dihydroquinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, which are being explored for therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to the desired biological effects. The pathways involved in its mechanism of action include the inhibition of signal transduction pathways and the modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-3-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-(2-chlorophenyl)-3-(3-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the specific arrangement of its chlorophenyl groups, which imparts distinct biological activities compared to its analogs. The presence of two chlorine atoms enhances its binding affinity to certain molecular targets, making it a potent candidate for drug development.

Properties

IUPAC Name

2-(2-chlorophenyl)-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-13-9-11-14(12-10-13)24-19(15-5-1-3-7-17(15)22)23-18-8-4-2-6-16(18)20(24)25/h1-12,19,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTFZBXYRXYKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
2-(2-chlorophenyl)-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

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